6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid
CAS No.:
Cat. No.: VC15743696
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid -](/images/structure/VC15743696.png)
Specification
Molecular Formula | C7H4ClN3O2 |
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Molecular Weight | 197.58 g/mol |
IUPAC Name | 6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H4ClN3O2/c8-5-3-11-2-4(7(12)13)10-6(11)1-9-5/h1-3H,(H,12,13) |
Standard InChI Key | DSINKZRRAXGBAQ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=C2N1C=C(N=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. The chlorine substituent at the 6-position and the carboxylic acid group at the 2-position confer distinct electronic and steric properties. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₅ClN₂O₂ | |
Molecular Weight | 196.59 g/mol | |
CAS Registry Number | 182181-19-7 | |
SMILES Notation | C1=CC2=NC(=CN2C=C1Cl)C(=O)O | |
InChI Key | YZBKAIKDSQEETA-UHFFFAOYSA-N |
The planar structure facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt formation . A related analog, 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 14714-24-0), substitutes pyridazine for pyridine, altering electronic density and reactivity .
Synthesis and Manufacturing
Established Synthetic Routes
While direct synthesis protocols for 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid are sparingly documented, analogous methods for imidazo-fused heterocycles provide actionable insights. For example, CN106220574A discloses a four-step synthesis of pyrazine carboxylic acids via bromination, ammonolysis, condensation, and oxidation :
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Bromination: Acrylic acid reacts with bromine in dichloromethane to form α,β-dibromopropanoic acid.
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Ammonolysis: Treatment with ammonia yields β-aminopropanoic acid derivatives.
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Condensation: Reaction with methylglyoxal generates imidazo intermediates.
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Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediates aromatization to the final carboxylic acid .
Adapting this methodology, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid could hypothetically be synthesized via halogenation of preformed imidazo[1,2-a]pyridine precursors, followed by carboxylation. Commercial suppliers such as Thermo Scientific and ChemDiv offer the compound at 90–99% purity, suggesting robust large-scale production capabilities .
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental data for 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid reveal a melting point of 246–247°C, indicative of strong intermolecular forces . Limited aqueous solubility is anticipated due to the aromatic system, though the carboxylic acid group may enhance solubility in polar aprotic solvents like DMSO or DMF. Comparative data for its pyridazine analog include:
Property | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid | 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid |
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Molecular Weight | 196.59 g/mol | 197.58 g/mol |
Melting Point | 246–247°C | Not Reported |
Purity | 99% | 90% |
Solubility | Low in H₂O; soluble in DMSO | Similar profile |
The pyridazine variant’s lower purity (90%) may reflect synthetic challenges in achieving full aromatization .
Applications in Drug Discovery
Role as a Building Block
Imidazo[1,2-a]pyridine scaffolds are prized in medicinal chemistry for their bioisosteric resemblance to purines. The chlorine atom in 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid serves as a handle for further functionalization, enabling Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. Potential applications include:
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Kinase Inhibitors: The planar structure mimics ATP-binding sites, making it a candidate for tyrosine kinase inhibitors .
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Antimicrobial Agents: Chlorinated heterocycles exhibit broad-spectrum activity against Gram-positive bacteria .
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Prodrug Development: Carboxylic acid groups facilitate ester or amide prodrug formulations to enhance bioavailability .
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